8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that features a trifluoroacetyl group attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one can undergo various chemical reactions, including:
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The imidazo[1,2-a]pyridine ring system can also interact with nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the trifluoroacetyl group.
Trifluoroacetyl derivatives: Compounds with similar trifluoroacetyl groups but different core structures.
Uniqueness
8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is unique due to the combination of the trifluoroacetyl group and the imidazo[1,2-a]pyridine ring system. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
CAS No. |
1263212-95-8 |
---|---|
Molecular Formula |
C9H7F3N2O2 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
8-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)7(16)5-1-2-6(15)14-4-3-13-8(5)14/h1-2,13H,3-4H2 |
InChI Key |
YPEFAWWLGKVSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C=CC(=C2N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.